

# The Role of BAY-405 in Cancer Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

BAY-405 is a potent and selective, orally bioavailable small molecule inhibitor of Mitogenactivated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] MAP4K1 is an intracellular immune checkpoint that negatively regulates T-cell receptor (TCR) signaling.[1] By inhibiting MAP4K1, BAY-405 enhances T-cell activation and effector function, overcoming key immunosuppressive mechanisms within the tumor microenvironment.[1] Preclinical studies have demonstrated the potential of BAY-405 to induce T-cell-dependent anti-tumor immunity, both as a monotherapy and in combination with other immunotherapies, such as PD-L1 blockade.[1][2] This technical guide provides an in-depth overview of the mechanism of action, preclinical data, and experimental methodologies associated with BAY-405 in the context of cancer immunotherapy.

### Introduction to MAP4K1 as a Therapeutic Target

Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1) is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell activation downstream of the T-cell receptor (TCR). Upon TCR stimulation, MAP4K1 is recruited to the signaling complex where it phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to the attenuation of the T-cell response. The activity of MAP4K1 is enhanced by immunosuppressive factors commonly found in the tumor microenvironment (TME), such as prostaglandin E2 (PGE2) and transforming



growth factor-beta (TGFβ).[1] Therefore, pharmacological inhibition of MAP4K1 presents a promising strategy to enhance anti-tumor immunity.

### **BAY-405**: A Potent and Selective MAP4K1 Inhibitor

**BAY-405** is an azaindole-based compound identified through systematic optimization of a lead compound.[1] It is a highly potent and selective inhibitor of MAP4K1.

### **Biochemical and Cellular Activity**

**BAY-405** demonstrates nanomolar potency in biochemical assays and submicromolar activity in cellular assays.[1] It is an ATP-competitive inhibitor of MAP4K1.[4]

| Parameter            | Value                        | Species                    | Assay Type                           | Reference |
|----------------------|------------------------------|----------------------------|--------------------------------------|-----------|
| Biochemical<br>IC50  |                              |                            |                                      |           |
| MAP4K1 (HPK1)        | -<br>11 nM (at 10 μM<br>ATP) | Human                      | Kinase Activity<br>Assay             | [4]       |
| MAP4K1 (HPK1)        | 6.2 nM                       | Human                      | ATP Binding<br>Competition<br>Assay  | [4]       |
| MAP4K1 (HPK1)        | 56 nM (at 1 mM<br>ATP)       | Human                      | Kinase Activity<br>Assay             | [4]       |
| Cellular IC50        |                              |                            |                                      |           |
| pSLP76<br>Inhibition | 0.63 μΜ                      | Human (Jurkat T-<br>cells) | Cellular<br>Phosphorylation<br>Assay | [4]       |

### **Kinase Selectivity**

**BAY-405** exhibits a favorable selectivity profile against a broad panel of kinases, with a significant margin of selectivity for MAP4K1 over other kinases, including those involved in TCR signaling.[4]



| Kinase        | IC50 (nM) | Selectivity Ratio<br>(vs. MAP4K1) | Reference |
|---------------|-----------|-----------------------------------|-----------|
| MAP4K1 (HPK1) | 11        | 1                                 | [4]       |
| ROCK2         | >1400     | >130                              | [4]       |
| MAP4K3        | 71.5      | 6.5                               | [4]       |

A comprehensive kinase panel screening showed a selectivity score (S) of 0.080 at 1  $\mu$ M against 373 kinases.[4]

### **Mechanism of Action: Enhancing T-Cell Immunity**

**BAY-405** enhances T-cell-mediated anti-tumor immunity through the inhibition of MAP4K1, which in turn prevents the negative regulation of TCR signaling.

### **Signaling Pathway**

Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. Lck and Fyn, two Src-family kinases, phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and activation of ZAP70. ZAP70 then phosphorylates key adaptor proteins, including LAT and SLP-76, which nucleate the formation of a larger signaling complex. This complex activates downstream pathways, including the PLCγ1-Ca2+, RAS-MAPK, and PKC pathways, culminating in T-cell activation, proliferation, and cytokine production.

MAP4K1 acts as a crucial negative regulator in this pathway. Upon TCR stimulation, MAP4K1 is recruited to the signaling complex and phosphorylates SLP-76 at Serine 376. This phosphorylation event leads to the dissociation of the SLP-76 signaling complex, thereby dampening the T-cell response. Immunosuppressive molecules in the TME, such as PGE2 and  $TGF\beta$ , can enhance MAP4K1 activity, further suppressing anti-tumor immunity.

**BAY-405**, by inhibiting the kinase activity of MAP4K1, prevents the phosphorylation of SLP-76 at Ser376. This action sustains the TCR signaling cascade, leading to enhanced T-cell activation and effector functions, even in the presence of PGE2 and TGFβ.





Click to download full resolution via product page

**BAY-405** Mechanism of Action



### **Preclinical Efficacy**

The anti-tumor activity of **BAY-405** has been evaluated in syngeneic mouse models, demonstrating its efficacy both as a single agent and in combination with checkpoint inhibitors.

### In Vivo Monotherapy

In the B16-F10 melanoma and EMT6 breast cancer models, oral administration of **BAY-405** resulted in a dose-dependent inhibition of tumor growth.[1] This anti-tumor effect was shown to be T-cell dependent.[1]

| Tumor<br>Model        | Mouse<br>Strain | Treatment | Dosing                           | Outcome                                          | Reference |
|-----------------------|-----------------|-----------|----------------------------------|--------------------------------------------------|-----------|
| B16-F10<br>Melanoma   | C57BL/6         | BAY-405   | 30-100<br>mg/kg, p.o.,<br>b.i.d. | Dose-<br>dependent<br>tumor growth<br>inhibition | [1]       |
| EMT6 Breast<br>Cancer | BALB/c          | BAY-405   | 30-100<br>mg/kg, p.o.,<br>b.i.d. | Dose-<br>dependent<br>tumor growth<br>inhibition | [1]       |

### **In Vivo Combination Therapy**

The combination of **BAY-405** with a PD-L1 blocking antibody resulted in superior anti-tumor efficacy compared to either agent alone in the B16 melanoma model.[1] This suggests a complementary mechanism of action between MAP4K1 inhibition and PD-1/PD-L1 blockade.

| Tumor<br>Model      | Mouse<br>Strain | Treatment               | Dosing                                 | Outcome                                                   | Reference |
|---------------------|-----------------|-------------------------|----------------------------------------|-----------------------------------------------------------|-----------|
| B16-F10<br>Melanoma | C57BL/6         | BAY-405 +<br>anti-PD-L1 | 60 mg/kg,<br>p.o., b.i.d.<br>(BAY-405) | Enhanced<br>tumor growth<br>inhibition vs.<br>monotherapy | [1]       |



### **Pharmacokinetics and Pharmacodynamics**

**BAY-405** exhibits favorable pharmacokinetic properties that support oral dosing.[4] Pharmacodynamic studies have shown that **BAY-405** treatment leads to a reduction in phosphorylated SLP76 levels in the spleen of treated mice, confirming target engagement in vivo.[1]

| Species | Route | Key PK Parameters  | Reference |
|---------|-------|--------------------|-----------|
| Mouse   | p.o.  | Good oral exposure | [1]       |
| Rat     | p.o.  | Good oral exposure | [4]       |
| Dog     | p.o.  | Good oral exposure | [4]       |

### **Clinical Development Status**

As of the latest available information, **BAY-405** is in the preclinical stage of development for cancer immunotherapy.[2][5][6] There are no active or completed clinical trials for **BAY-405** in cancer listed in public registries. Other MAP4K1 inhibitors are currently being investigated in clinical trials.[7]

## Experimental Protocols MAP4K1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

#### Materials:

- MAP4K1 enzyme
- Europium-labeled anti-tag antibody
- Alexa Fluor™ 647-labeled kinase tracer



- · Assay buffer
- Test compound (BAY-405)
- 384-well microplate

#### Procedure:

- Prepare serial dilutions of BAY-405 in DMSO.
- Add the test compound, MAP4K1 enzyme, and Eu-labeled antibody to the wells of the microplate.
- Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
- Incubate the plate at room temperature for 1 hour.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
- The ratio of the acceptor to donor emission is calculated. A decrease in the FRET signal indicates displacement of the tracer by the test compound.
- IC50 values are determined by plotting the FRET ratio against the concentration of the test compound.





Click to download full resolution via product page

Kinase Inhibition Assay Workflow

### Cellular Phospho-SLP76 (Ser376) Assay (HTRF®)

This is a homogeneous time-resolved fluorescence (HTRF) sandwich immunoassay to measure the phosphorylation of SLP76 in cell lysates.



#### Materials:

- Jurkat T-cells
- Anti-CD3 antibody for stimulation
- Lysis buffer
- HTRF detection reagents:
  - Europium cryptate-labeled anti-SLP76 antibody
  - d2-labeled anti-phospho-SLP76 (Ser376) antibody
- 384-well low-volume white microplate

#### Procedure:

- Culture Jurkat T-cells and seed into a 96-well plate.
- Pre-incubate the cells with various concentrations of BAY-405.
- Stimulate the cells with anti-CD3 antibody.
- Lyse the cells to release intracellular proteins.
- Transfer the cell lysates to a 384-well plate.
- · Add the HTRF detection antibodies.
- Incubate the plate at room temperature.
- Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
- The HTRF ratio is proportional to the amount of phosphorylated SLP76.
- IC50 values are calculated based on the inhibition of the phospho-SLP76 signal.



#### In Vivo Tumor Models

#### B16-F10 Melanoma Model:

- Mouse Strain: C57BL/6
- Tumor Cell Inoculation: Subcutaneous injection of B16-F10 cells into the flank.
- Treatment: Oral administration of BAY-405 (e.g., twice daily) starting when tumors are established.
- Readouts: Tumor volume is measured regularly with calipers. At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration).

#### **EMT6 Breast Cancer Model:**

- Mouse Strain: BALB/c
- Tumor Cell Inoculation: Orthotopic injection of EMT6 cells into the mammary fat pad.
- Treatment: Oral administration of BAY-405.
- Readouts: Tumor volume is monitored. Efficacy can also be assessed by measuring survival.

### Conclusion

**BAY-405** is a promising preclinical candidate for cancer immunotherapy that targets the intracellular immune checkpoint MAP4K1. Its ability to enhance T-cell activation and overcome immunosuppression in the tumor microenvironment, both as a single agent and in combination with PD-L1 blockade, warrants further investigation. The data presented in this guide highlight the potential of **BAY-405** to become a valuable component of future cancer treatment regimens. Further studies are needed to evaluate its safety and efficacy in clinical settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY-405 / Bayer, German Cancer Research Center [delta.larvol.com]
- 3. BAY-405 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bayer.com [bayer.com]
- 6. Bayer to present new clinical data in indolent non-Hodgkin's Lymphoma and additional research on its oncology portfolio at AACR Annual Meeting 2021 [bayer.com]
- 7. Small molecule inhibitors for cancer immunotherapy and associated biomarkers the current status PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of BAY-405 in Cancer Immunotherapy: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15614765#the-role-of-bay-405-in-cancer-immunotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com